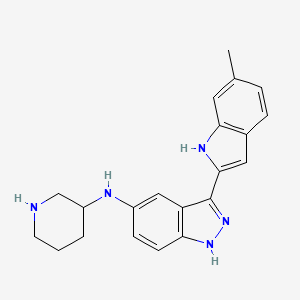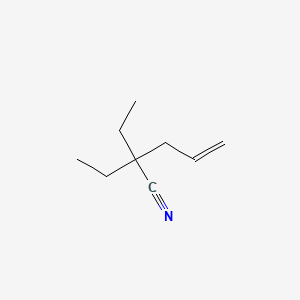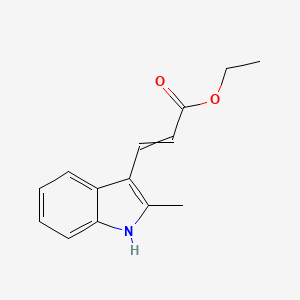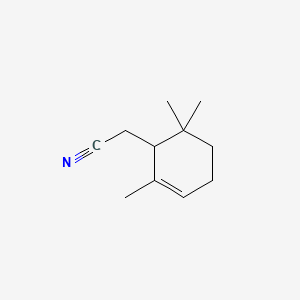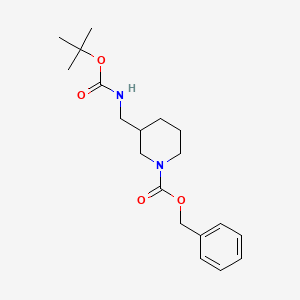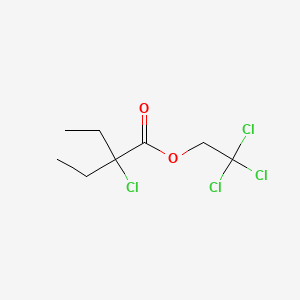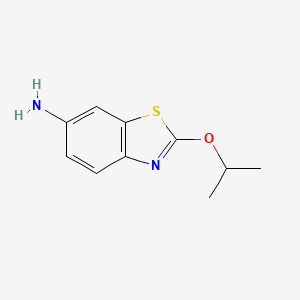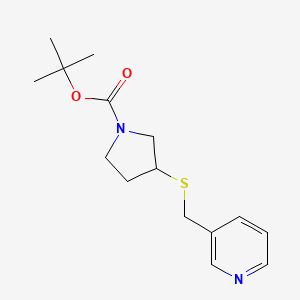![molecular formula C12H21BrClN B13950697 8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane](/img/structure/B13950697.png)
8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane is a synthetic organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing a nitrogen atom. The presence of bromomethyl and chloroethyl groups suggests potential reactivity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane typically involves multi-step organic reactions. One possible route could be:
Formation of the spirocyclic core: This might involve a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.
Introduction of the bromomethyl group: This could be achieved by bromination of a methyl group using reagents like N-bromosuccinimide (NBS) under radical conditions.
Introduction of the chloroethyl group: This might involve alkylation of the nitrogen atom with 2-chloroethyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl and chloroethyl groups can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound might be subject to oxidation or reduction under specific conditions, altering its functional groups.
Cyclization: Further cyclization reactions could modify the spirocyclic structure.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, nucleophilic substitution could yield derivatives with different functional groups replacing the bromomethyl or chloroethyl groups.
Scientific Research Applications
8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane could have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways involving spirocyclic compounds.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use as a precursor in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used in medicine, it might interact with specific molecular targets such as enzymes or receptors, altering their activity. The presence of reactive groups like bromomethyl and chloroethyl suggests potential for covalent modification of biological molecules.
Comparison with Similar Compounds
Similar Compounds
8-(Bromomethyl)-2-azaspiro[4.5]decane: Lacks the chloroethyl group.
2-(2-Chloroethyl)-2-azaspiro[4.5]decane: Lacks the bromomethyl group.
8-Methyl-2-(2-chloroethyl)-2-azaspiro[4.5]decane: Has a methyl group instead of bromomethyl.
Uniqueness
The combination of bromomethyl and chloroethyl groups in the spirocyclic structure makes 8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane unique, potentially offering distinct reactivity and applications compared to similar compounds.
Properties
Molecular Formula |
C12H21BrClN |
|---|---|
Molecular Weight |
294.66 g/mol |
IUPAC Name |
8-(bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C12H21BrClN/c13-9-11-1-3-12(4-2-11)5-7-15(10-12)8-6-14/h11H,1-10H2 |
InChI Key |
HNWFNLVAOWNQRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CBr)CCN(C2)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


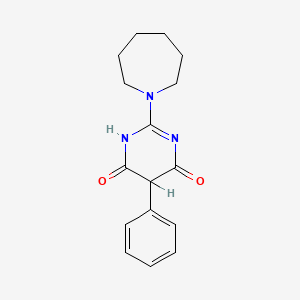

![2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine](/img/structure/B13950644.png)
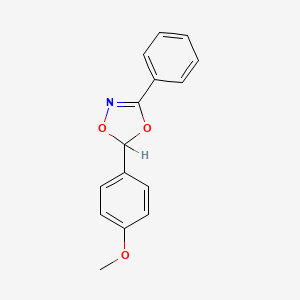
![3-(Piperidin-4-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13950662.png)
![2-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13950663.png)
